molecular formula C8H18O4S B8359218 2-[2-[2-(2-Hydroxyethoxy)ethylthio]ethoxy]ethanol CAS No. 64036-00-6

2-[2-[2-(2-Hydroxyethoxy)ethylthio]ethoxy]ethanol

Cat. No. B8359218
CAS No.: 64036-00-6
M. Wt: 210.29 g/mol
InChI Key: KWHMEFJLTCULBB-UHFFFAOYSA-N
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Patent
US04752560

Procedure details

The reaction between sodium sulfide and two moles of 2-(2'-chloroethoxy)ethanol yields the intermediate compound 1,11-dihydroxy-3,9-dioxa-6-thiaundecane; ##STR5## Halogenation of the thiaundecane intermediate with thionyl chloride in dimethylsulfoxide (DMF) yields Intermediate A: ##STR6## Condensation of Intermediate A with 1,5-dimercapto-3-oxapentane in an aqueous-ethanol solution of sodium carbonate yields Compound 3: ##STR7##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[S-2:1].[Na+].[Na+].Cl[CH2:5][CH2:6][O:7][CH2:8][CH2:9][OH:10]>>[OH:10][CH2:9][CH2:8][O:7][CH2:6][CH2:5][S:1][CH2:5][CH2:6][O:7][CH2:8][CH2:9][OH:10] |f:0.1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S-2].[Na+].[Na+]
Name
Quantity
2 mol
Type
reactant
Smiles
ClCCOCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCCOCCSCCOCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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